molecular formula C19H10BrNO4 B453512 5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide

5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide

Katalognummer: B453512
Molekulargewicht: 396.2g/mol
InChI-Schlüssel: JADSDZBBAYDOES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a furan ring, and an anthracene moiety, making it a subject of study for its chemical reactivity and biological activities.

Eigenschaften

Molekularformel

C19H10BrNO4

Molekulargewicht

396.2g/mol

IUPAC-Name

5-bromo-N-(9,10-dioxoanthracen-1-yl)furan-2-carboxamide

InChI

InChI=1S/C19H10BrNO4/c20-15-9-8-14(25-15)19(24)21-13-7-3-6-12-16(13)18(23)11-5-2-1-4-10(11)17(12)22/h1-9H,(H,21,24)

InChI-Schlüssel

JADSDZBBAYDOES-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(O4)Br

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(O4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide typically involves the amidation of weak amines with sterically hindered carboxylic acids. One effective method uses COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as the coupling agent . The reaction conditions often include the use of super-critical fluid chromatography (SFC) for the chiral separation of optically active amide derivatives from impurities .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of advanced chromatographic techniques like SFC is crucial for the separation and purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different biological activities .

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The exact pathways involved depend on the specific biological target, but the compound’s ability to disrupt cellular processes is a key factor in its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide is unique due to the presence of the bromine atom and the furan ring, which confer distinct chemical reactivity and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.